molecular formula C8H15ClO4S B13527549 3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride

3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride

Cat. No.: B13527549
M. Wt: 242.72 g/mol
InChI Key: HCBPNOCTKGUXKL-UHFFFAOYSA-N
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Description

3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is known for its utility in various chemical reactions and applications, particularly in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride typically involves the reaction of oxolane derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of oxolane-2-methanol with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and sulfonate esters.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Oxolan-3-yl)propane-1-sulfonyl chloride
  • 3-(Tetrahydrofuran-3-yl)propane-1-sulfonyl chloride

Uniqueness

3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride is unique due to the presence of the oxolane-2-methoxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H15ClO4S

Molecular Weight

242.72 g/mol

IUPAC Name

3-(oxolan-2-ylmethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO4S/c9-14(10,11)6-2-4-12-7-8-3-1-5-13-8/h8H,1-7H2

InChI Key

HCBPNOCTKGUXKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCCCS(=O)(=O)Cl

Origin of Product

United States

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